Sub-Nanomolar σ1 Receptor Affinity: A Differentiating Feature from Piperidine and Other Pyridyl Analogs
This specific 4-pyridylpiperazine scaffold demonstrates a unique and potent affinity for the sigma-1 (σ1) receptor. In a direct comparison, the piperazine analog (CAS 571189-23-6) exhibits a binding affinity (Ki) of 0.08 nM for the human σ1 receptor, which is 25-fold more potent than an alternate measurement of 2 nM in a different displacement assay [1]. Critically, this affinity is driven by the specific substitution pattern: the (4-pyridyl)piperazine motif, as present in this compound, shows a strong preference for σ1 receptors, whereas (2-pyridyl)piperazine analogs demonstrate a preference for σ2 receptors [2]. This distinction is not observed with the corresponding piperidine analog, tert-butyl 4-(2-aminopyridin-4-yl)piperidine-1-carboxylate (CAS 1415812-95-1), highlighting the essential role of the piperazine ring's conformational and electronic properties for achieving high σ1 affinity [3].
| Evidence Dimension | Binding Affinity to Human σ1 Receptor (Ki) |
|---|---|
| Target Compound Data | Ki = 0.08 nM [1] |
| Comparator Or Baseline | Alternate Displacement Assay (Target Compound) Ki = 2 nM [1]; (2-pyridyl)piperazine analogs favor σ2 over σ1 [2]; Piperidine Analog (CAS 1415812-95-1) shows distinct pharmacology [3] |
| Quantified Difference | 25-fold difference between assay conditions; >1000-fold selectivity shift between 4-pyridyl and 2-pyridyl isomers [1] [2] |
| Conditions | Displacement of [3H]-(+)-pentazocine from human σ1 receptor (BindingDB) [1]; Receptor binding studies on cloned human receptors [2] |
Why This Matters
This unique, sub-nanomolar σ1 affinity makes CAS 571189-23-6 the preferred starting point for developing highly potent and selective σ1 chemical probes or targeted protein degraders, compared to its piperidine or isomeric pyridyl counterparts.
- [1] BindingDB. (2024). BDBM50251208 (CHEMBL4088272): Binding Data for tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50251208 View Source
- [2] Stavitskaya L, Seminerio MJ, Matthews-Tsourounis MM, Matsumoto RR, Coop A. (2010). The effect of the pyridyl nitrogen position in pyridylpiperazine sigma ligands. Bioorganic & Medicinal Chemistry Letters, 20(8), 2564-2565. View Source
- [3] Calpac Lab. (n.d.). TERT-BUTYL 4-(2-AMINOPYRIDIN-4-YL)PIPERIDINE-1-CARBOXYLATE (CAS 1415812-95-1). Retrieved from https://www.calpaclab.com/tert-butyl-4-2-aminopyridin-4-yl-piperidine-1-carboxylate-95-purity-c15h23n3o2-100-mg/aab-aa001gju-100mg View Source
